TETRAMETHYL 6'-(2-BROMOBENZOYL)-5',5',8'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
Description
Tetramethyl 6’-[(2-bromophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C32H28BrNO9S3 |
|---|---|
Molecular Weight |
746.7g/mol |
IUPAC Name |
tetramethyl 6'-(2-bromobenzoyl)-5',5',8'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H28BrNO9S3/c1-15-12-13-17-19(14-15)34(26(35)16-10-8-9-11-18(16)33)31(2,3)25-20(17)32(21(27(36)40-4)22(44-25)28(37)41-5)45-23(29(38)42-6)24(46-32)30(39)43-7/h8-14H,1-7H3 |
InChI Key |
ZAGFDAHONQKCFU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=CC=C4Br)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=CC=C4Br)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 6’-[(2-bromophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The key steps include:
- Formation of the quinoline core through a cyclization reaction.
- Introduction of the spiro linkage via a spirocyclization reaction.
- Functionalization of the quinoline core with the 2-bromophenylcarbonyl group.
- Introduction of the dithiole and thiopyrano groups through thiolation reactions.
- Final esterification to introduce the tetramethyl ester groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing dithiole and thiopyrano groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Possible applications in the development of new materials with unique electronic or optical properties.
Mechanism of Action
Similar compounds include other spirocyclic quinoline derivatives and dithiole-containing molecules. Compared to these compounds, Tetramethyl 6’-[(2-bromophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of functional groups and the presence of the 2-bromophenylcarbonyl moiety. This uniqueness may confer distinct chemical reactivity and biological activity.
Comparison with Similar Compounds
- Spiro[1,3-dioxolane-2,1’-quinoline] derivatives
- 2-Bromophenylcarbonyl-substituted quinolines
- Dithiole-containing spiro compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
